3-Phenyl-2,4(1H,3H)-quinazolinedione is an organic compound belonging to the quinazoline family, characterized by a quinazoline core structure with a phenyl group attached at the third position. Its chemical formula is CHNO, and it has a molecular weight of 200.19 g/mol. This compound plays a significant role in various biochemical reactions, particularly due to its ability to interact with enzymes and proteins, which makes it a subject of interest in medicinal chemistry and drug development.
The synthesis of 3-Phenyl-2,4(1H,3H)-quinazolinedione typically involves several methods:
In one common synthesis route, anthranilic acid is reacted with ethyl chloroacetate in dimethylformamide under the influence of potassium carbonate, leading to the formation of key intermediates that can be further modified to yield 3-Phenyl-2,4(1H,3H)-quinazolinedione. The yield from this method can vary based on reaction conditions but has been reported around 51% under optimized conditions .
3-Phenyl-2,4(1H,3H)-quinazolinedione undergoes several types of chemical reactions:
The compound's reactivity allows for the synthesis of diverse derivatives through reactions with reagents such as phosphorus pentachloride or phosphoryl chloride, which yield chloroquinazoline derivatives that can be further reacted with amines to create amino derivatives .
The mechanism of action for 3-Phenyl-2,4(1H,3H)-quinazolinedione primarily involves its interaction with specific molecular targets within biological systems:
Relevant data from spectral analyses confirm these properties, providing insights into its stability and reactivity profiles .
3-Phenyl-2,4(1H,3H)-quinazolinedione has several important applications:
Quinazolinone derivatives have evolved from natural alkaloid sources to synthetic pharmacophores with significant therapeutic applications. The unsubstituted quinazoline-2,4(1H,3H)-dione scaffold was first synthesized in the early 20th century, but its 3-phenyl derivative (CAS 603-23-6) gained prominence as a synthetic intermediate for antihypertensive drugs like Prazosin and Doxazosin [7] [9]. By the 1990s, nitraquazone—a 3-phenylquinazoline-2,4-dione derivative—was identified as a calcium-independent phosphodiesterase (CaIPDE) inhibitor, validating this scaffold for modulating enzymatic targets in chronic inflammatory diseases [7]. The scaffold’s utility expanded with the discovery of natural 3-phenyl-bearing alkaloids (e.g., febrifugine and tryptanthrin) exhibiting antimalarial and anticancer properties, spurring synthetic campaigns to optimize bioactivity [4] [9].
Table 1: Historical Development of 3-Phenylquinazoline-2,4(1H,3H)-dione-Based Therapeutics
Time Period | Key Advance | Therapeutic Application |
---|---|---|
1960s–1970s | Synthesis of 2,4-dichloroquinazoline intermediates | Antihypertensive drugs (e.g., Prazosin) |
1990s | Nitraquazone development | CaIPDE inhibition for inflammation |
2000s–Present | Natural product-inspired derivatives | Kinase inhibitors, antimicrobials |
The 3-phenylquinazoline-2,4(1H,3H)-dione core exhibits dual hydrogen-bonding capacity and planar topology, enabling interactions with diverse biological targets. The C2 carbonyl and N1-H groups form critical hydrogen bonds with conserved residues in kinase hinge regions (e.g., Cys919 in VEGFR-2, Met1160 in c-Met), while the N3-phenyl group occupies hydrophobic pockets [5] [7]. Modifications at N1, C6, or the phenyl ring tune target selectivity:
Table 2: Target-Specific Activities of 3-Phenylquinazoline-2,4(1H,3H)-dione Derivatives
Biological Target | Derivative Structure | Activity |
---|---|---|
VEGFR-2/c-Met kinases | N1-Acylthiourea, C6-α-oxo group | IC₅₀ = 48–83 nM [5] |
Bacterial gyrase | N1,N3-Bis-oxadiazole | Broad-spectrum Gram± activity [1] |
COX enzymes | 2-Pentylidene at C2 position | Analgesic/anti-inflammatory [3] |
The structural plasticity of the 3-phenylquinazoline-2,4(1H,3H)-dione scaffold enables the incorporation of multitarget pharmacophores that address drug resistance and polygenic diseases. Key design strategies include:
Table 3: Structural Modifications Enabling Multitarget Activity
Pharmacophoric Element | Functional Role | Example Derivative |
---|---|---|
Dicarboxamide/N-acylthiourea | Extends HB domain for dual kinase binding | Cabozantinib-inspired inhibitors [5] |
Oxadiazole-triazole | Enhances DNA topoisomerase inhibition | Compound 15 (antibacterial) [1] |
C6 Halogenation (F/Cl) | Improves cell permeability and target affinity | Fluoroquinolone hybrids [10] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7